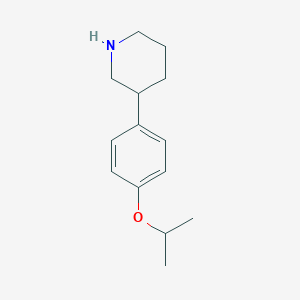

3-(4-Isopropoxyphenyl)piperidine

CAS No.:

Cat. No.: VC18139499

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21NO |

|---|---|

| Molecular Weight | 219.32 g/mol |

| IUPAC Name | 3-(4-propan-2-yloxyphenyl)piperidine |

| Standard InChI | InChI=1S/C14H21NO/c1-11(2)16-14-7-5-12(6-8-14)13-4-3-9-15-10-13/h5-8,11,13,15H,3-4,9-10H2,1-2H3 |

| Standard InChI Key | ZNXMLLIJBDMRCB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C2CCCNC2 |

Introduction

Structural Features and Isomerism

Molecular Architecture

The compound’s core structure consists of a piperidine ring (a six-membered amine with five methylene groups and one amine group) substituted at the 3-position with a phenyl group bearing an isopropoxy moiety at the para position. The isopropoxy group () introduces steric bulk and modulates electron density across the aromatic ring, impacting binding interactions with biological targets.

Positional Isomerism

A closely related isomer, 4-(3-isopropoxyphenyl)piperidine, differs in the substitution pattern: the phenyl group is attached to the piperidine’s 4-position, and the isopropoxy group is meta on the phenyl ring . This positional isomerism significantly alters physicochemical properties. For example, the para-substituted isopropoxy group in 3-(4-isopropoxyphenyl)piperidine enhances planarity compared to the meta-substituted isomer, potentially improving receptor binding affinity.

Table 1: Structural Comparison of Piperidine Isomers

Synthetic Methodologies

Traditional Approaches

Early syntheses of 3-(4-isopropoxyphenyl)piperidine relied on Grignard reactions between N-protected piperidone derivatives and aryl magnesium halides. For example, reacting N-Boc-piperidone with 4-isopropoxyphenylmagnesium bromide yields a tertiary alcohol intermediate, which undergoes acid-catalyzed elimination and subsequent hydrogenation to afford the target compound. This method, while reliable, suffers from moderate yields (50–65%) due to competing side reactions during elimination.

Modern Catalytic Asymmetric Synthesis

Recent advances in transition-metal catalysis enable enantioselective routes to piperidine derivatives. A Rh-catalyzed asymmetric reductive Heck reaction, as reported by J. Am. Chem. Soc., facilitates carbometalation of dihydropyridines with aryl boronic acids . Although demonstrated for 3-phenylpiperidines, this method is adaptable to 3-(4-isopropoxyphenyl)piperidine by substituting phenyl boronic acid with 4-isopropoxyphenyl boronic acid. Key advantages include:

-

High enantioselectivity: Up to 96% enantiomeric excess (ee) for analogous structures .

-

Functional group tolerance: Ethers, halides, and esters remain intact under reaction conditions .

-

Scalability: Gram-scale synthesis demonstrated for related compounds .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Enantioselectivity (% ee) | Scalability |

|---|---|---|---|

| Grignard/Hydrogenation | 50–65 | N/A | Moderate |

| Rh-Catalyzed Reductive Heck | 70–85 | 90–96 | High |

| Target | Proposed Mechanism | Therapeutic Area |

|---|---|---|

| D2/D3 Dopamine Receptors | Partial agonism/modulation | Schizophrenia, Parkinson’s |

| PARP Enzymes | Competitive inhibition of NAD+ binding | Oncology (BRCA mutants) |

| σ-1 Receptors | Allosteric modulation | Neuropathic pain |

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The piperidine nitrogen serves as a site for alkylation or acylation. For instance, treatment with methyl iodide under basic conditions yields N-methyl derivatives, which exhibit altered receptor binding profiles.

Electrophilic Aromatic Substitution

The para-isopropoxyphenyl group directs electrophiles to the ortho and para positions. Nitration experiments produce mono-nitro derivatives, which are precursors to amines for further functionalization.

Hydrogenation and Ring Modification

Catalytic hydrogenation of the piperidine ring is impractical due to saturation, but substituent modification is feasible. For example, bromination at the 4-position of the piperidine ring (using N-bromosuccinimide) generates dibrominated analogs, which are intermediates for cross-coupling reactions .

Research Frontiers and Challenges

Enantioselective Scale-Up

While Rh-catalyzed methods achieve high ee, catalyst cost (~$500/g for Rh(cod)Cl) limits industrial adoption . Research into iron- or nickel-based catalysts could democratize access.

Targeted Drug Delivery

Functionalization with polyethylene glycol (PEG) chains or antibody conjugates may enhance tumor-specific uptake for oncology applications.

Neuropharmacology Optimization

Structure-activity relationship (SAR) studies are needed to pinpoint substituents that maximize CNS bioavailability while minimizing off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume